4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one, or 4-Methyl-TBD, is a synthetic molecule and a member of the benzodiazepine family. It has been studied for its potential use in a variety of medical applications, including as an anxiolytic and anticonvulsant. 4-Methyl-TBD has been studied extensively in laboratory settings, and is increasingly being considered for clinical trials. In
Wirkmechanismus
The mechanism of action of 4-Methyl-TBD is not completely understood. However, it is believed to act as an agonist at GABA-A receptors, which are responsible for mediating the effects of the neurotransmitter GABA. It is thought that 4-Methyl-TBD enhances the effects of GABA, leading to anxiolytic, anticonvulsant, and hypnotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-TBD have been studied in a variety of laboratory and clinical settings. In animal models, 4-Methyl-TBD has been shown to reduce anxiety-related behaviors and to reduce seizure activity. In humans, 4-Methyl-TBD has been shown to reduce anxiety and to induce sedation. It has also been shown to reduce heart rate and respiration rate, and to reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Methyl-TBD in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of conditions. It is also effective at low doses, making it suitable for use in animal models and in vitro systems. However, there are some limitations to using 4-Methyl-TBD in laboratory experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the system. Additionally, it is not approved for use in humans, so any studies involving human subjects must be conducted in a controlled clinical setting.
Zukünftige Richtungen
Given the promising results of laboratory and clinical studies, there are a number of potential future directions for the research and development of 4-Methyl-TBD. These include further studies into the mechanism of action of 4-Methyl-TBD and the development of more effective formulations. Additionally, further studies into the potential therapeutic applications of 4-Methyl-TBD in the treatment of anxiety, seizures, and insomnia are warranted. Finally, further research into the safety and efficacy of 4-Methyl-TBD in humans is also necessary before it can be approved for use in clinical settings.
Synthesemethoden
4-Methyl-TBD can be synthesized in a two-step process. The first step involves the synthesis of the precursor, 1-methyl-4-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (1-Methyl-Cl-TBD). This is accomplished by the reaction of 3-chloro-1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one (Cl-Methyl-Oxo-TBD) with an amine, such as ethylamine, in the presence of a base, such as sodium hydroxide. The second step involves the conversion of 1-Methyl-Cl-TBD into 4-Methyl-TBD by the reaction of 1-Methyl-Cl-TBD with a reducing agent, such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-TBD has been studied extensively in laboratory settings, with research focusing on its potential use as an anxiolytic, anticonvulsant, and hypnotic. It has been studied in animal models and in vitro systems, as well as in human clinical trials. The results of these studies have indicated that 4-Methyl-TBD has potential for use in the treatment of anxiety, seizures, and insomnia.
Eigenschaften
IUPAC Name |
4-methyl-2,5-dihydro-1H-1,4-benzodiazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-8-4-2-3-5-9(8)11-6-10(12)13/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNMBZHUMMDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2NCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,4,5-tetrahydrobenzo[e]-1,4-diazepin-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.